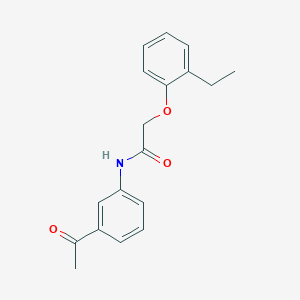

![molecular formula C20H27N3O3 B5526571 N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5526571.png)

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from readily available precursors. For example, a process described for 3,5-diphenyl-1H-pyrazole derivatives involves starting from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole, leading to various functionalized propanamides and ethanamines with potential biological activity (Bruno et al., 1991). Another approach involves the regiospecific synthesis of pyrazol-3-yl propionic acid derivatives, where structure determination relies heavily on spectroscopic techniques and single-crystal X-ray analysis (Kumarasinghe et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to the subject molecule often exhibits interesting features such as hydrogen bonding and conformational diversity. For instance, studies on 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone highlighted the presence of hydrogen-bonded chains and distinct conformations driven by substituent interactions (Trilleras et al., 2005).

Chemical Reactions and Properties

Reactivity patterns of related molecules can provide insights into potential chemical reactions and properties of the target compound. For example, the synthesis and reactivity of 7-(Methoxyimino)-4-methyl-2H-chromene-2,8(7H)-dione with phosphorus ylides, leading to benzopyranooxazol-8-ones, indicate a propensity for nucleophilic attacks and cyclization reactions (Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding a compound's behavior in various environments. While specific data on the compound might not be available, related studies on compounds like 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene reveal triclinic crystal systems and intermolecular hydrogen bonding, suggesting similar physical characteristics (Wang et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, can be inferred from related compounds. For example, the synthesis of N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides demonstrates the influence of substituents on the chemical behavior and potential biological activity (Dou et al., 2013).

Applications De Recherche Scientifique

Organic Synthesis and Ligand Formation

- Complexes with Platinum(II) and Palladium(II) Metal Ions: Highly substituted pyrazole ligands, similar in structure to the chemical , have been synthesized and used in forming complexes with platinum(II) and palladium(II) metal ions. These complexes have potential applications in catalysis and materials science due to their unique structural properties (Budzisz, Małecka, & Nawrot, 2004).

Medicinal Chemistry

- Potential Anticancer Agents: Derivatives of pyrano[2,3-f]chromene-4,8-dione, which share structural similarities with the compound , have been designed, synthesized, and evaluated for their anticancer activities against various human cancer cell lines. Some derivatives showed promising anticancer activities, highlighting the potential for these compounds to be developed into anticancer agents (Li et al., 2017).

- Synthesis of Anticancer Agents Incorporating Pyranochromene: Novel thiazole-pyranochromene and thiadiazole-pyranochromene derivatives have been synthesized and showed promising anticancer activity. These findings underline the importance of pyranochromene derivatives in the development of new anticancer drugs (Gomha, Abdelhamid, Kandil, Kandeel, & Abdelrehem, 2018).

Bioactive Compound Synthesis and Evaluation

- Antimicrobial and Antifungal Activities: Substituted anilines based on pyrazol-4-yl and 2H-chromene showed significant antibacterial and antifungal activity against tested microbial strains. This suggests potential applications of these compounds in developing new antimicrobial agents (Banoji et al., 2022).

Pharmacology

- Synthesis of Antioxidative and Anti-inflammatory Compounds: Highly oxygenated 2H-chromen derivatives from the red seaweed Gracilaria opuntia have been identified, exhibiting significant anti-inflammatory and antioxidative activities. These compounds inhibit pro-inflammatory enzymes, suggesting potential uses in developing anti-inflammatory drugs (Makkar & Chakraborty, 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-13-17(14(2)23(3)22-13)8-9-19(24)21-11-15-10-16-6-5-7-18(25-4)20(16)26-12-15/h5-7,15H,8-12H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDLJRDVLHDZTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CCC(=O)NCC2CC3=C(C(=CC=C3)OC)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,5R*)-6-[5-(hydroxymethyl)-2-furoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5526492.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,3-difluoro-6-methoxybenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5526514.png)

![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5526528.png)

![4-oxo-4-[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]butanoic acid](/img/structure/B5526531.png)

![2-{[(benzylthio)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B5526550.png)

![5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5526574.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5526581.png)

![N'-{(3S*,4R*)-1-[(5-acetyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5526591.png)

![2-methoxy-4-(2-{[phenyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenyl methyl carbonate](/img/structure/B5526600.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526602.png)

![N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide](/img/structure/B5526613.png)